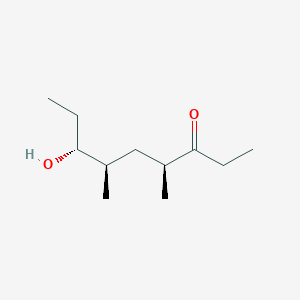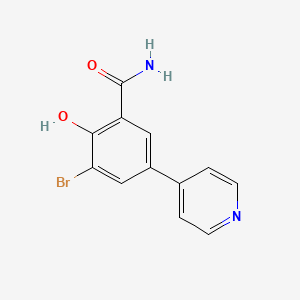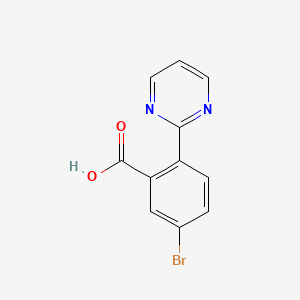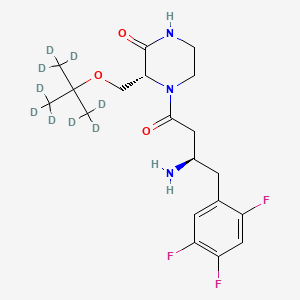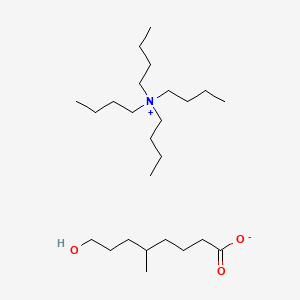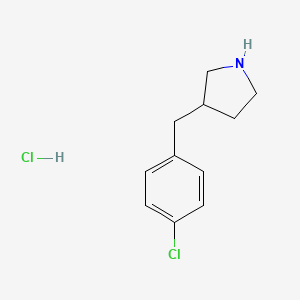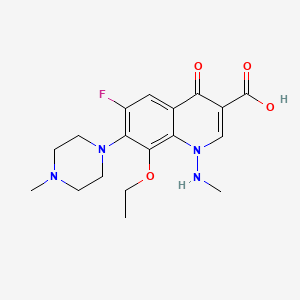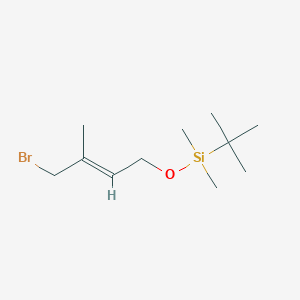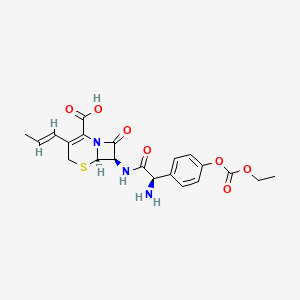
(E)-O-ethoxycarbonyl cefprozil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-O-ethoxycarbonyl cefprozil is a derivative of cefprozil, a second-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections. Cefprozil is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The (E)-O-ethoxycarbonyl modification enhances certain properties of the parent compound, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-O-ethoxycarbonyl cefprozil involves several key steps. One common method starts with the preparation of a key intermediate, which is then reacted with ethyl chloroformate to form the ethoxycarbonyl derivative. The intermediate is typically silylated using N,O-bis(trimethylsilyl)acetamide, followed by a reaction with [7-trimethylsilylamino-3-(Z/E-propen-1-yl)-3-cephem-4-carboxylic acid]trimethylsilyl ester. The final product is obtained by deprotecting the silylated compound with aqueous hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing impurities. Techniques such as continuous flow chemistry and advanced purification methods are employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-O-ethoxycarbonyl cefprozil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common substitution reactions involve replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
(E)-O-ethoxycarbonyl cefprozil has several scientific research applications:
Chemistry: It is used as a model compound in studies of cephalosporin derivatives and their reactivity.
Biology: Researchers study its interactions with bacterial enzymes to understand resistance mechanisms.
Medicine: It is investigated for its potential to treat various bacterial infections, especially those resistant to other antibiotics.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
(E)-O-ethoxycarbonyl cefprozil, like other cephalosporins, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the final transpeptidation step of peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefuroxime: Another second-generation cephalosporin with a similar spectrum of activity.
Cefaclor: Known for its effectiveness against respiratory tract infections.
Cefpodoxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
(E)-O-ethoxycarbonyl cefprozil is unique due to its ethoxycarbonyl modification, which can enhance its stability and bioavailability compared to other cephalosporins. This modification may also influence its spectrum of activity and resistance profile, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C21H23N3O7S |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-ethoxycarbonyloxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H23N3O7S/c1-3-5-12-10-32-19-15(18(26)24(19)16(12)20(27)28)23-17(25)14(22)11-6-8-13(9-7-11)31-21(29)30-4-2/h3,5-9,14-15,19H,4,10,22H2,1-2H3,(H,23,25)(H,27,28)/b5-3+/t14-,15-,19-/m1/s1 |
InChI-Schlüssel |
CFBSIWMVVPRUMF-XXZLHFTLSA-N |
Isomerische SMILES |
CCOC(=O)OC1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N |
Kanonische SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C=CC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


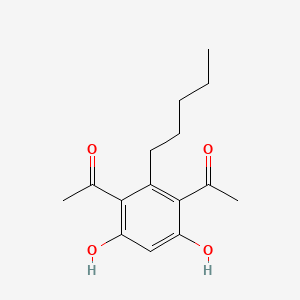
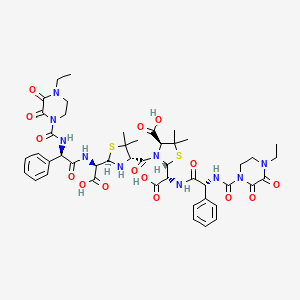
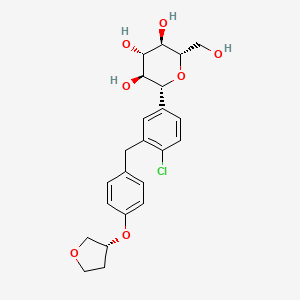
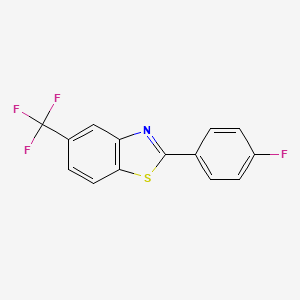
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
